2-Bromo-6-(thiazolidin-3-yl)benzaldehyde
Description
“2-Bromo-6-(thiazolidin-3-yl)benzaldehyde” is a chemical compound with the molecular formula C10H10BrNOS and a molecular weight of 272.16 . It is a derivative of thiazolidine, a five-membered heterocyclic compound containing sulfur at the first position and nitrogen at the third position .
Synthesis Analysis
Thiazolidine derivatives, including “2-Bromo-6-(thiazolidin-3-yl)benzaldehyde”, are synthesized using various approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry . These methods aim to improve selectivity, purity, product yield, and pharmacokinetic activity . For instance, one study describes the fast reaction kinetics between 1,2-aminothiols and aldehydes, which under physiological conditions, afford a thiazolidine product .Molecular Structure Analysis
The molecular structure of “2-Bromo-6-(thiazolidin-3-yl)benzaldehyde” is characterized by a thiazolidine motif, a five-membered heterocyclic moiety present in diverse natural and bioactive compounds . This motif has sulfur at the first position and nitrogen at the third position .Chemical Reactions Analysis
Thiazolidine motifs, including “2-Bromo-6-(thiazolidin-3-yl)benzaldehyde”, are intriguing due to their reactivity. They can undergo various chemical reactions, including donor-acceptor, nucleophilic, and oxidation reactions . For example, the orthogonal condensation reaction between 1,2-aminothiols and aldehydes forms thiazolidine .Future Directions
Thiazolidine derivatives, including “2-Bromo-6-(thiazolidin-3-yl)benzaldehyde”, have diverse therapeutic and pharmaceutical activity and are used in probe design . The future direction in this field involves designing next-generation drug candidates and developing multifunctional drugs to improve their activity . The use of green synthesis, atom economy, cleaner reaction profile, and catalyst recovery will likely continue to be important considerations .
properties
IUPAC Name |
2-bromo-6-(1,3-thiazolidin-3-yl)benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNOS/c11-9-2-1-3-10(8(9)6-13)12-4-5-14-7-12/h1-3,6H,4-5,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWYSBGKEDOAWHN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCN1C2=C(C(=CC=C2)Br)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-6-(thiazolidin-3-yl)benzaldehyde |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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